2-[3-(Trifluoromethyl)cyclohexyl]acetic acid
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Overview
Description
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C₉H₁₃F₃O₂ and a molecular weight of 210.19 g/mol It is a cyclohexyl derivative of acetic acid, with a trifluoromethyl group attached to the third carbon atom of the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid typically involves the introduction of a trifluoromethyl group into a cyclohexyl ring, followed by the addition of an acetic acid moiety. One common method involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, such as potassium carbonate, to form 3-(trifluoromethyl)cyclohexanone. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]acetic acid
- 2-[3-(Trifluoromethyl)benzyl]acetic acid
- 2-[3-(Trifluoromethyl)propyl]acetic acid
Uniqueness
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid is unique due to its cyclohexyl ring structure, which imparts distinct steric and electronic properties compared to its phenyl, benzyl, and propyl analogs. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJBAYNWPMAINK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560138 |
Source
|
Record name | [3-(Trifluoromethyl)cyclohexyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120976-33-2 |
Source
|
Record name | [3-(Trifluoromethyl)cyclohexyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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